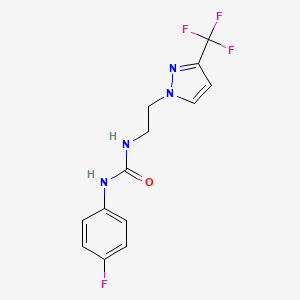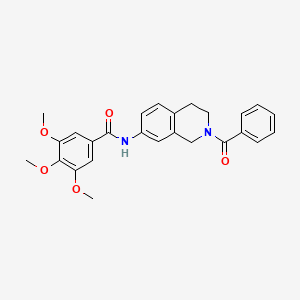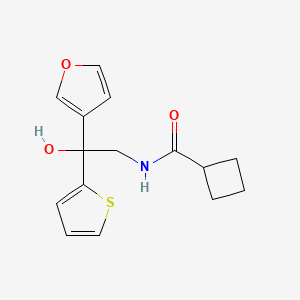
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan and thiophene are both heterocyclic compounds with a five-membered ring, containing oxygen and sulfur atoms respectively . They are known to have diverse applications in medicinal chemistry . Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom, and it’s often found in various drug molecules.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anti-Cancer Agents
The thiophene moiety, a key structural component of this compound, has been extensively studied for its anti-cancer properties. Thiophene derivatives are known to exhibit anti-mitotic and kinases inhibiting activities, which are crucial in the development of anti-cancer agents . The incorporation of furan and thiophene rings in the compound could potentially enhance its efficacy as an anti-cancer agent, warranting further investigation into its mechanism of action and therapeutic potential.
Material Science: Organic Light-Emitting Diodes (OLEDs)
Compounds containing furan and thiophene units have been utilized in the design of hole blocking materials for blue phosphorescent OLEDs . The high thermal stability and deep highest occupied molecular orbital (HOMO) energy levels of these compounds make them suitable for improving the efficiency and lifespan of OLEDs. The specific structure of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide may offer novel insights into the development of more advanced OLED components.
Pharmacology: Anti-Inflammatory and Anti-Microbial Activities
Thiophene derivatives are known for their biological and physiological functions, including anti-inflammatory and anti-microbial activities . The unique combination of furan and thiophene in this compound could lead to the discovery of new drugs with enhanced pharmacological profiles, especially in treating inflammatory conditions and bacterial infections.
Environmental Science: Metal Complexing Agents
Thiophene compounds act as metal complexing agents, which can be applied in environmental science for the removal of heavy metals from wastewater . The structural attributes of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide may provide a new approach to designing more efficient and selective metal chelators.
Agricultural Chemistry: Development of Insecticides
The synthesis of thiophene-based compounds has implications in the development of insecticides . Research into the compound’s interaction with insect biology could lead to the creation of novel pesticides that are more environmentally friendly and target-specific.
Neuropharmacology: Anti-Psychotic and Anti-Anxiety Drugs
Thiophene derivatives have shown promise in the treatment of neurological disorders, acting as anti-psychotic and anti-anxiety agents . The compound’s structure could be pivotal in synthesizing new drugs that modulate neurotransmitter systems with fewer side effects.
Endocrinology: Estrogen Receptor Modulators
Some thiophene compounds have been identified as estrogen receptor modulators, which are important in the treatment of hormone-related disorders . The furan and thiophene combination in this compound might offer a novel scaffold for developing drugs that can selectively modulate estrogen receptors.
Cardiovascular Research: Anti-Arrhythmic Agents
The anti-arrhythmic properties of thiophene derivatives make them candidates for cardiovascular drug development . Investigating the cardiovascular effects of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide could lead to new treatments for arrhythmias.
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(11-3-1-4-11)16-10-15(18,12-6-7-19-9-12)13-5-2-8-20-13/h2,5-9,11,18H,1,3-4,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDBRJMFIBEKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)
![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)
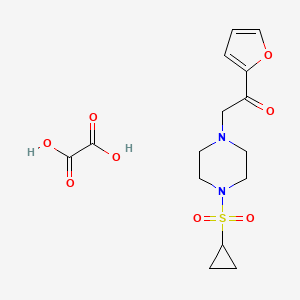
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2879105.png)
![N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2879106.png)

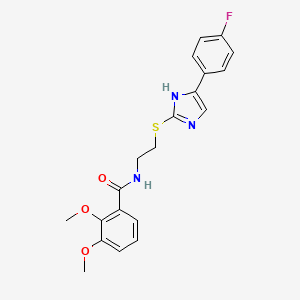
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2879109.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2879111.png)
